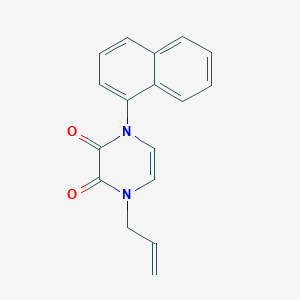
1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Subheading Crystal Structure of Naphthoquinones
Naphthoquinones like 1-Naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione show intriguing crystal structures. For instance, 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione has a planar naphthoquinone unit with its propargyl group nearly perpendicular to the naphthalene ring. This molecule forms an infinite tape structure in the crystal, facilitated by O—H⋯O and C—H⋯O hydrogen bonds (Isidório et al., 2018). Similar crystallographic nuances are pivotal in understanding the material properties and potential applications of these compounds.
Chemical Sensing and Coordination
Subheading Naphthoquinones as Chemosensors for Metal Ions
Naphthoquinones exhibit potential as chemosensors, particularly for transition metal ions. The ligands based on naphthoquinone structures show selective coordination to metal ions, demonstrated by color changes during complexation. For example, certain derivatives exhibit remarkable selectivity towards Cu2+ ions, accompanied by a color transition from orange to intense blue, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Biological Activities
Subheading Antifungal and Antibacterial Properties
Naphthoquinones have been investigated for their biological activities. Certain nitrogen and sulfur-containing hetero-1,4-naphthoquinones have shown potent antifungal and antibacterial activities, presenting a promising avenue for therapeutic applications. Some compounds even exhibit better activity than clinically prevalent drugs against specific fungal strains (Tandon et al., 2010).
Pharmaceutical Synthesis
Subheading Synthesis of Naphthoquinone Derivatives
Naphthoquinones serve as key intermediates in pharmaceutical synthesis. The synthesis of novel naphthoquinone derivatives, including diazaquinone derivatives, provides structural diversity and potential for the development of new therapeutic agents. For instance, the synthesis of 1,4-naphtho- and 5-nitro-1,4-naphtho derivatives containing various substituents has expanded the chemical space for pharmaceutical exploration (Aesha et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as naphthalene derivatives, have been known to interact with various biological targets .
Mode of Action
Similar compounds have been synthesized via copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), which suggests that they might interact with their targets through similar mechanisms .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemische Analyse
Biochemical Properties
Its structure suggests that it could interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s unique structure, including its naphthalene and pyrazine components.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYDDWRCKXVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2490669.png)
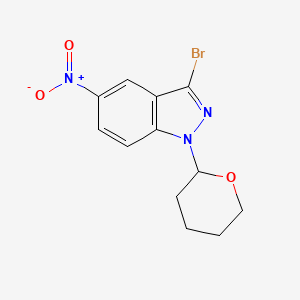


![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)
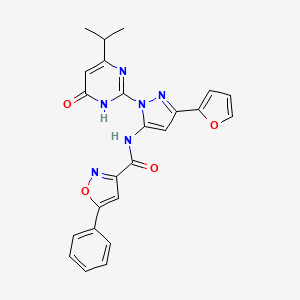

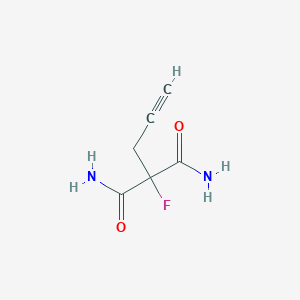
![ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B2490685.png)
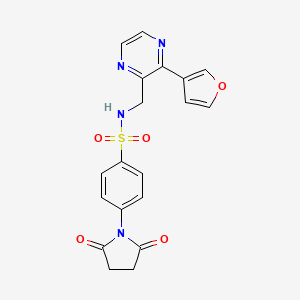
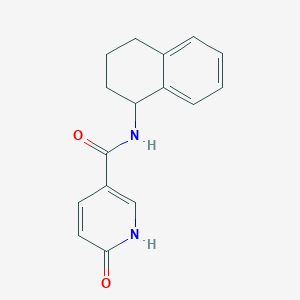
![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)
